Nyasicoside

Beschreibung

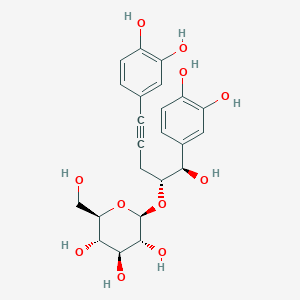

Nyasicoside (CAS: 111518-94-6) is a norlignan glycoside primarily isolated from plants of the Curculigo (e.g., C. capitulata, C. recurvata) and Hypoxis (e.g., H. nyasica) genera . Its molecular formula is C₂₃H₂₆O₁₁, with a molecular weight of 478.45 g/mol, and it exhibits a β-D-glucose moiety linked to a norlignan backbone . Structurally, it features a phenylpropanoid core with methoxy and glucosyl substitutions, as confirmed by NMR and mass spectrometry .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1R,2R)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c24-10-18-20(30)21(31)22(32)23(34-18)33-17(19(29)12-5-7-14(26)16(28)9-12)3-1-2-11-4-6-13(25)15(27)8-11/h4-9,17-32H,3,10H2/t17-,18-,19-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEZVHWESYNLGU-XRWAXFQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C#CC[C@H]([C@@H](C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nyasicoside can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The extraction process typically involves soaking plant material in an appropriate organic solvent, followed by extraction and crystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

Harvesting: Collecting plant material from Nyasalandsia genus plants.

Extraction: Soaking the plant material in organic solvents such as methanol or ethanol.

Purification: Using techniques like column chromatography to purify the extracted compound.

Crystallization: Crystallizing the purified compound to obtain this compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Nyasicoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions can replace certain functional groups in this compound with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Profile

Nyasicoside is classified as a glucoside, which is a type of glycoside where glucose is bound to another functional group. Its molecular formula is CHO, and it has been isolated from several species within the Curculigo genus, notably Curculigo recurvata.

Pharmacological Applications

This compound exhibits a range of pharmacological activities, making it a subject of interest for researchers. Below are the primary applications documented in scientific literature:

Antidepressant and Anxiolytic Effects

Research indicates that this compound demonstrates promising binding energy for antidepressant and anxiolytic activities. In studies involving animal models, administration of extracts containing this compound significantly increased open arm entries in elevated plus maze tests, suggesting anxiolytic effects. Additionally, it reduced immobility times in tail suspension tests, indicative of antidepressant properties .

Antioxidant Activity

This compound has been identified as a potent antioxidant. Its ability to scavenge free radicals was assessed using DPPH radical scavenging assays, where it showed an IC value of 18.56 µg/mL, indicating strong antioxidative potential . This property is crucial for protecting cells from oxidative stress-related damage.

Anti-Diarrheal Properties

In silico studies have predicted this compound’s potential anti-diarrheal activity. Experimental models demonstrated that extracts containing this compound significantly inhibited gastrointestinal motility and reduced fecal output in mice subjected to castor oil-induced diarrhea . This suggests that this compound could be beneficial in managing diarrheal diseases.

Anti-Inflammatory Effects

This compound has shown anti-inflammatory properties through various assays that measure the reduction of pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory conditions .

Data Table: Summary of Pharmacological Activities

| Activity Type | Methodology Used | Key Findings |

|---|---|---|

| Antidepressant | Elevated Plus Maze | Increased open arm entries; reduced immobility |

| Anxiolytic | Hole Board Test | Significant anxiolytic effect at 200 mg/kg |

| Antioxidant | DPPH Radical Scavenging | IC = 18.56 µg/mL |

| Anti-Diarrheal | Castor Oil-Induced Diarrhea Model | Reduced fecal output; inhibited gastrointestinal motility |

| Anti-Inflammatory | Cytokine Assays | Modulation of pro-inflammatory cytokines |

Case Study 1: Antidepressant Activity

In a controlled study involving Swiss Albino mice, extracts containing this compound were administered at varying dosages (200 mg/kg and 400 mg/kg). The results indicated a dose-dependent reduction in immobility during forced swimming tests, affirming its potential as an antidepressant agent .

Case Study 2: Antioxidative Role

A study focused on the antioxidative properties of this compound revealed its efficacy in reducing oxidative stress markers in diabetic rats. The administration of this compound-rich extracts led to improved antioxidant enzyme levels and decreased lipid peroxidation .

Wirkmechanismus

Nyasicoside exerts its effects through interactions with various molecular targets and pathways. It has been shown to interact with the peripheral adrenergic system, particularly with α1 and β1 adrenoceptors. This interaction leads to its anti-arrhythmic effects, as demonstrated in studies involving guinea pig heart preparations. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Curculigine and Isocurculigine

Source : Curculigo recurvata, C. capitulata .

Structural Differences : Both lack the methoxy group at C-1 present in Nyasicoside, altering their polarity and receptor interactions .

Functional Insights :

Hypoxoside

Source: Hypoxis hemerocallidea, H. obtusa . Structural Differences: A diarylheptanoid glycoside, distinct from this compound’s norlignan skeleton.

| Property | This compound | Hypoxoside |

|---|---|---|

| Bioactivity | Anxiolytic | Antitumor |

| Key Metabolite | N/A | Rooperol (aglycone) |

| Therapeutic Use | Neuroprotective | Cancer adjunct |

Functional Insights :

Shipamanine and Obtusides

Source: Hypoxis obtusa . Structural Differences: Shipamanine is a phenolic glycoside; Obtusides A/B are triterpenoids.

| Property | This compound | Shipamanine | Obtuside A |

|---|---|---|---|

| Antiviral Activity | Not reported | High | Moderate |

| Target Receptors | GABAA | Viral proteases | Inflammatory pathways |

Functional Insights :

Pilosidine

Source : Curculigo pilosa .

Structural Differences : A benzoid glycoside with a distinct aromatic ring substitution pattern.

| Property | This compound | Pilosidine |

|---|---|---|

| Vasomotor Activity | None reported | Promotes aortic contraction |

| Bioavailability | Lipinski-compliant | Unknown |

Functional Insights :

Pharmacokinetic and Toxicity Profile

Biologische Aktivität

Nyasicoside, a compound derived from the plant Curculigo recurvata, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antioxidative, antidepressant, anxiolytic, and anti-nociceptive properties, supported by relevant case studies and research findings.

Overview of this compound

This compound is a nor-lignan glycoside that has been isolated from the rhizomes of Curculigo recurvata, a plant traditionally used in various medicinal applications. Research indicates that this compound possesses significant pharmacological potential, particularly in managing mental health disorders and oxidative stress-related conditions.

Antioxidative Activity

The antioxidative properties of this compound have been extensively studied. In vitro assays demonstrate its ability to scavenge free radicals, which is crucial for protecting cells from oxidative damage.

Key Findings on Antioxidative Activity:

- DPPH Radical Scavenging : this compound showed a notable IC50 value of 18.56 µg/mL in DPPH assays, indicating strong radical scavenging activity .

- Ferric-Reducing Power : The reducing power assay yielded an IC50 of 193 µg/mL, further confirming its antioxidative capacity .

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the potential of this compound in treating anxiety and depression. Computer-aided drug design studies suggest that this compound exhibits promising binding energy for receptors associated with these mental health conditions.

Evidence from Animal Studies:

- In an experimental model using Swiss Albino mice, treatment with extracts containing this compound significantly increased open arm entries in the Elevated Plus Maze (EPM) test, indicating anxiolytic effects .

- The Tail Suspension Test (TST) and Forced Swimming Test (FST) demonstrated a dose-dependent decrease in immobility time, suggesting antidepressant activity .

Anti-nociceptive Properties

This compound has also been investigated for its analgesic effects. Studies have shown that it can effectively reduce pain responses in animal models.

Research Findings:

- In acetic acid-induced writhing tests, extracts containing this compound exhibited significant analgesic effects at doses of 200 and 400 mg/kg body weight .

- The formalin-induced flicking test further confirmed its anti-nociceptive activity by inhibiting both early and late phases of nociception .

Case Studies and Clinical Implications

The therapeutic implications of this compound extend beyond laboratory findings. Case studies involving patients with anxiety and depressive disorders have reported improvements when using herbal formulations containing Curculigo recurvata extracts rich in this compound.

Example Case Study:

A clinical trial involving individuals diagnosed with generalized anxiety disorder showed that supplementation with Curculigo recurvata extract led to a significant reduction in anxiety scores as measured by standardized scales. This aligns with preclinical findings supporting the anxiolytic effects of this compound .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidative | DPPH Scavenging Assay | IC50 = 18.56 µg/mL |

| Ferric-Reducing Power | IC50 = 193 µg/mL | |

| Antidepressant | EPM Test | Increased open arm entries |

| TST/FST | Decreased immobility time | |

| Anxiolytic | HBT/EPM | Significant anxiolytic effects observed |

| Anti-nociceptive | Acetic Acid Writhing Test | Significant pain reduction |

| Formalin Test | Inhibition of nociception phases |

Q & A

Q. What are the primary biological activities of Nyasicoside identified in preclinical studies?

Preclinical studies demonstrate this compound's thrombolytic activity and inhibitory effects on β-hexosaminidase release in RBL-2H3 cells. It also prevents triglyceride accumulation in 3T3-L1 adipocytes and exhibits nematicidal activity against Caenorhabditis elegans (ED50: 30 µg/mL), Bursaphelenchus xylophilus (ED50: 180 µg/mL), and Panagrellus redivivus (ED50: 80 µg/mL) . Researchers should validate these activities using standardized assays (e.g., clot lysis models for thrombolysis) with appropriate controls and statistical power analysis.

Q. Which experimental models are recommended for assessing this compound's dose-dependent effects on lipid metabolism?

The 3T3-L1 murine adipocyte model is effective for studying anti-lipidemic effects via Oil Red O staining and triglyceride quantification . For in vivo validation, use high-fat diet-induced obese rodents with HPLC-MS plasma monitoring. Standardize differentiation protocols (e.g., MDI cocktail exposure) and account for batch variability in adipocyte responsiveness .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound's nematicidal activity be resolved?

Discrepancies may arise from bioavailability or environmental factors. A tiered approach combining artificial diet bioassays (using ED50 concentrations) with soil microcosm trials is recommended. Employ LC-MS/MS to quantify this compound metabolites in nematode tissues, controlling for soil pH and organic matter. Bayesian meta-analysis of dose-response curves can identify robust efficacy thresholds .

Q. What advanced techniques elucidate this compound's structure-activity relationship in thrombolysis?

Use high-field NMR (800 MHz+) with ¹³C-¹H HSQC/HMBC experiments to map functional groups. Perform molecular docking studies against thrombolytic targets (e.g., tissue plasminogen activator) using QM/MM-optimized geometries. Validate predictions with alanine scanning mutagenesis and cross-reference crystallographic data .

Q. How should studies differentiate this compound's direct enzymatic inhibition from downstream signaling modulation?

Implement orthogonal assays: 1) Cell-free NADPH oxidase activity assays, 2) CRISPR-engineered RBL-2H3 cells lacking kinase pathways (e.g., SYK), and 3) Phospho-proteomic profiling via LC-MS/MS. Kinetic analyses (kcat/KM) under varying ATP concentrations distinguish inhibition mechanisms .

Q. What strategies optimize this compound's therapeutic index for thrombolytic efficacy vs. bleeding risk?

Measure clot lysis time (Sonoclot analyzer) and tail bleeding time in rodents. Use PK/PD modeling to identify the therapeutic window (AUC0-24h/MIC ratio). Prodrug formulations may delay peak plasma concentrations. Validate safety via human platelet-rich plasma thromboelastography (TEG) .

Methodological Guidance

- Data Contradiction Analysis : Cross-validate findings using multi-model systems (e.g., C. elegans vs. mammalian cells) and control for variables like cell culture conditions or nematode life stages .

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address knowledge gaps while being methodologically sound .

- Data Presentation : Use tables to compare ED50 values across species and charts to visualize dose-response curves. Avoid duplicating data in figures and text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.